molecular formula C15H22O2 B13038471 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol

2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol

Cat. No.: B13038471
M. Wt: 234.33 g/mol
InChI Key: XGEGDYPNKVMWGI-UHFFFAOYSA-N
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Description

2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H22O2 It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a 2-methylcyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol typically involves the reaction of 4-(2-Methylcyclohexyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(4-(2-Methylcyclohexyloxy)phenyl)acetone.

    Reduction: 2-(4-(2-Methylcyclohexyloxy)phenyl)ethane.

    Substitution: 2-(4-(2-Methylcyclohexyloxy)phenyl)ethyl chloride.

Scientific Research Applications

2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and the 2-methylcyclohexyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a 2-methylcyclohexyloxy group.

    2-(4-Methylphenoxy)ethanol: Similar structure but with a methylphenoxy group instead of a 2-methylcyclohexyloxy group.

Uniqueness

2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol is unique due to the presence of the 2-methylcyclohexyloxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[4-(2-methylcyclohexyl)oxyphenyl]ethanol

InChI

InChI=1S/C15H22O2/c1-12-4-2-3-5-15(12)17-14-8-6-13(7-9-14)10-11-16/h6-9,12,15-16H,2-5,10-11H2,1H3

InChI Key

XGEGDYPNKVMWGI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC2=CC=C(C=C2)CCO

Origin of Product

United States

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